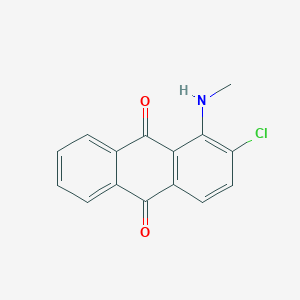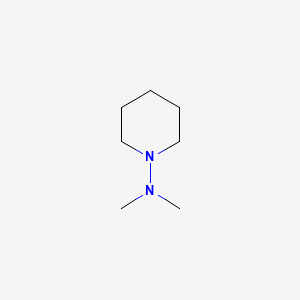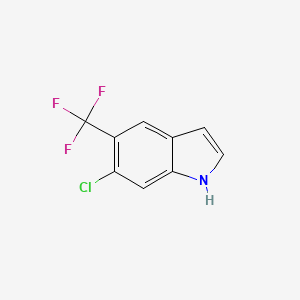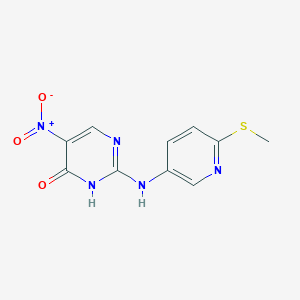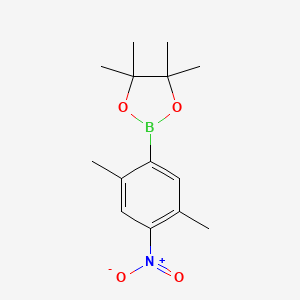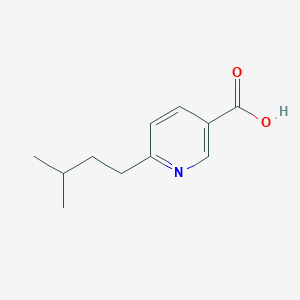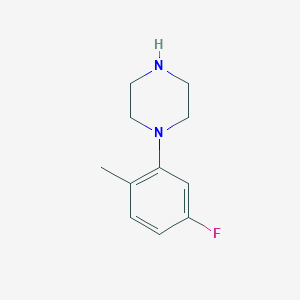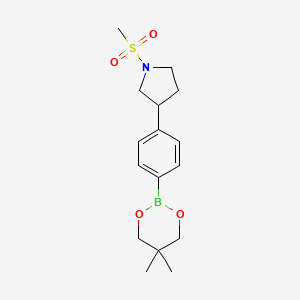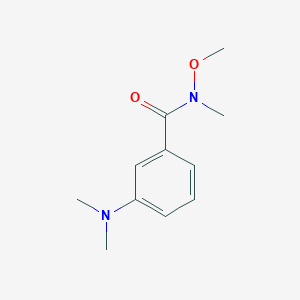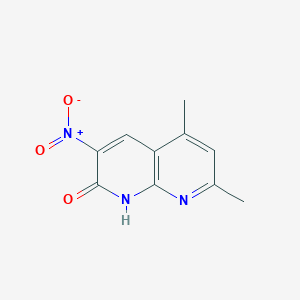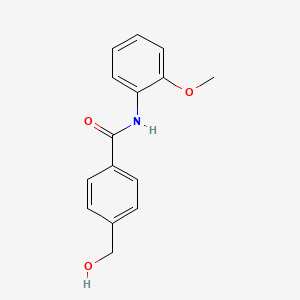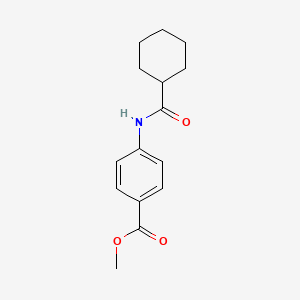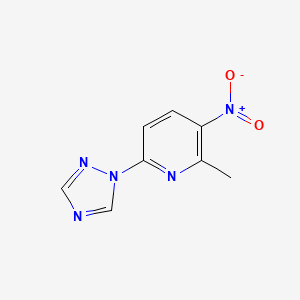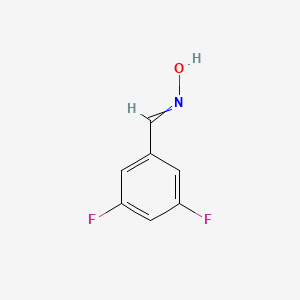
3,5-Difluorobenzaldehyde oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Difluorobenzaldehyde oxime is a chemical compound that has garnered attention in various fields of research due to its unique properties and potential applications. It is characterized by the presence of two fluorine atoms at the 3 and 5 positions on the benzene ring and an oxime functional group attached to the aldehyde group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
3,5-Difluorobenzaldehyde oxime can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as pyridine. This reaction typically occurs under reflux conditions in an alcoholic solvent, yielding the oxime as a solid product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method is the solvent-free grinding approach, where 3,5-difluorobenzaldehyde and hydroxylamine hydrochloride are ground together in the presence of a catalyst like bismuth oxide (Bi2O3). This method is environmentally friendly, as it minimizes waste and does not require the use of organic solvents .
化学反应分析
Types of Reactions
3,5-Difluorobenzaldehyde oxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as hydrosilanes in the presence of a catalyst like tris(pentafluorophenyl)borane.
Common Reagents and Conditions
Reduction: Hydrosilanes and tris(pentafluorophenyl)borane as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Secondary amines.
Substitution: Various substituted benzaldehyde derivatives.
科学研究应用
3,5-Difluorobenzaldehyde oxime has diverse applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions, providing insights into biochemical pathways.
作用机制
The mechanism of action of 3,5-Difluorobenzaldehyde oxime involves its interaction with molecular targets through its oxime and fluorine functional groups. The oxime group can form hydrogen bonds with biological molecules, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate enzyme activity and protein function, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 3,4-Difluorobenzaldehyde
- 2,5-Difluorobenzaldehyde
- 2,4-Difluorobenzaldehyde
- 3-Fluorobenzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
3,5-Difluorobenzaldehyde oxime stands out due to the presence of both fluorine atoms and the oxime group, which confer unique reactivity and stability. Compared to other difluorobenzaldehyde derivatives, the oxime functional group allows for additional chemical transformations and applications in various fields .
属性
分子式 |
C7H5F2NO |
|---|---|
分子量 |
157.12 g/mol |
IUPAC 名称 |
N-[(3,5-difluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5F2NO/c8-6-1-5(4-10-11)2-7(9)3-6/h1-4,11H |
InChI 键 |
NINQBDWXDZJNJQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1F)F)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


